molecular formula C22H24ClN3O B1146578 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one CAS No. 758637-88-6

4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one

Cat. No.: B1146578
CAS No.: 758637-88-6
M. Wt: 385.9 g/mol
InChI Key: MBUVEWMHONZEQD-KQORAOOSSA-N
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Description

4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Degradation

Research into the occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares a structural motif with chlorophenyl groups, provides insights into how similar compounds might behave in the environment. Triclosan is known for its partial elimination in sewage treatment plants and its detection in various environmental compartments, indicating a potential environmental persistence and bioaccumulation risk similar to what might be expected from "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" derivatives. The degradation pathways of triclosan leading to more toxic and persistent compounds suggest that similar pathways might exist for related compounds, emphasizing the need for careful environmental management (Bedoux et al., 2012).

Synthesis and Chemical Transformations

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights a methodological approach that could be relevant for synthesizing complex molecules including phthalazin-1-one derivatives. This review showcases various synthetic approaches and biological applications, offering a foundation for developing new molecules with desired pharmacological responses, potentially including "this compound" (Ibrahim, 2011).

Drug Development and Pharmacological Applications

The discussion on the pro-cognitive effects of angiotensin IV and its interactions with dopamine receptors in the brain, though not directly related, illustrates the potential for compounds targeting specific receptor pathways to have clinically relevant effects. This may include novel compounds designed for specific therapeutic targets, suggesting a research avenue for "this compound" in neuroscience or pharmacology (Braszko, 2010).

Pharmaceutical Chemistry

The synthesis and pharmacological applications of phthalazine derivatives, as outlined in literature, point to their utility as building blocks for creating new molecules with heterocyclic structures. These molecules are of interest in medicinal chemistry for developing drugs with improved potency and effectiveness. Such synthetic routes and applications provide a template for exploring the pharmacological potentials of "this compound" and its derivatives in creating new therapeutic agents (Singh & Kumar, 2019).

Mechanism of Action

Target of Action

Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .

Mode of Action

Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .

Biochemical Pathways

Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .

Pharmacokinetics

The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .

Result of Action

The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .

Action Environment

The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one' involves the reaction of a phthalazinone derivative with a chlorobenzyl derivative and a trideuteriomethylazepane derivative.", "Starting Materials": [ "4-chlorobenzyl chloride", "2-amino-4-(trideuteriomethyl)azepane", "2-hydroxyphthalazinone" ], "Reaction": [ "The 2-hydroxyphthalazinone is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 4-chlorobenzyl chloride in the presence of a base such as triethylamine to form the desired chlorobenzyl derivative.", "The chlorobenzyl derivative is then reacted with 2-amino-4-(trideuteriomethyl)azepane in the presence of a base such as potassium carbonate to form the final product, '4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one'." ] }

CAS No.

758637-88-6

Molecular Formula

C22H24ClN3O

Molecular Weight

385.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3

InChI Key

MBUVEWMHONZEQD-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Synonyms

4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; 

Origin of Product

United States

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